[({(1E,2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]propylidene}amino)oxy](phenyl)methanone
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Overview
Description
(E)-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYLIDENE]AMINO BENZOATE is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl hydrazine moiety and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYLIDENE]AMINO BENZOATE typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone, followed by the reaction with an amino benzoate derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYLIDENE]AMINO BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(E)-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYLIDENE]AMINO BENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYLIDENE]AMINO BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzoate group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler compound with similar reactivity but lacking the benzoate group.
Benzoic Acid Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(E)-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYLIDENE]AMINO BENZOATE is unique due to its combination of the dinitrophenyl hydrazine and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both functionalities are required.
Properties
Molecular Formula |
C16H13N5O6 |
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Molecular Weight |
371.30 g/mol |
IUPAC Name |
[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propylidene]amino] benzoate |
InChI |
InChI=1S/C16H13N5O6/c1-11(10-17-27-16(22)12-5-3-2-4-6-12)18-19-14-8-7-13(20(23)24)9-15(14)21(25)26/h2-10,19H,1H3/b17-10+,18-11+ |
InChI Key |
PAHIMUITOFLUQI-ODPUSEOTSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C=N/OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=NOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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